Hepatocyte Safety Advantage
In a direct head-to-head comparison in freshly isolated rat hepatocytes, N-phenylethylthiourea (PETU) demonstrated a non-toxic profile at 1 mM concentration, whereas the closely related analogs N-phenylpropylthiourea (PPTU) and N-phenylbutylthiourea (PBTU) induced significant LDH leakage and glutathione depletion [1]. This structure-toxicity relationship clearly demonstrates that the 1-phenylethyl substitution confers a specific and quantifiable safety advantage over longer-chain analogs [1].
| Evidence Dimension | Cytotoxicity (LDH leakage and GSH depletion) |
|---|---|
| Target Compound Data | Non-toxic at 1 mM (no significant LDH leakage or GSH depletion) |
| Comparator Or Baseline | N-phenylpropylthiourea (PPTU) and N-phenylbutylthiourea (PBTU) at 1 mM: induced significant LDH leakage and GSH depletion |
| Quantified Difference | PETU is non-toxic at the tested concentration, while PPTU and PBTU are cytotoxic |
| Conditions | Freshly isolated rat hepatocytes, 1 mM concentration |
Why This Matters
This data is critical for researchers evaluating thiourea-based probes or lead compounds for in vitro or in vivo studies, as it provides a clear, quantifiable safety advantage that directly impacts assay integrity and reduces confounding cytotoxicity.
- [1] Onderwater R.C.A., Commandeur J.N.M., Groot E.J., Sitters A., Menge W.M.P.B., Vermeulen N.P.E. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study. Toxicology. 1998;125(2-3):117-129. DOI: 10.1016/S0300-483X(97)00169-8. View Source
